6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL
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Overview
Description
6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with an isopropyl group and a pyridin-2-yl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an isopropyl-substituted β-diketone under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .
Scientific Research Applications
6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it can interact with DNA and RNA, interfering with the replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the isopropyl group.
4-Hydroxy-2-(pyridin-2-yl)pyrimidine: Similar structure but with a hydroxyl group at the 4-position.
6-(Pyridin-2-yl)pyrimidin-4-ol: Similar structure but without the isopropyl group
Uniqueness
6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to the presence of both the isopropyl and pyridin-2-yl groups, which contribute to its distinct pharmacological properties. The combination of these substituents enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development .
Biological Activity
6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL is a hydroxypyrimidine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. Characterized by an isopropyl group at position 6, a pyridin-2-yl group at position 2, and a hydroxy group at position 4, this compound is believed to interact with various biological targets, including enzymes and receptors, modulating numerous biological pathways.
The molecular formula of this compound is C12H14N2O, with a molecular weight of approximately 218.25 g/mol. Its structure allows for interactions that may lead to diverse therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating its utility in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .
- Antiviral Activity : There are indications that this compound may possess antiviral properties, particularly against certain viral strains, although specific mechanisms remain to be fully elucidated.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can inhibit enzymatic activity or modulate receptor functions, thereby influencing cellular processes such as inflammation and cell proliferation.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have highlighted the importance of the functional groups present in the compound. The presence of the pyridine moiety and the hydroxyl group significantly enhances its biological activity by facilitating interactions with target proteins .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrimidine derivatives similar to this compound:
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-propan-2-yl-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-8(2)10-7-11(16)15-12(14-10)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,14,15,16) |
InChI Key |
WJLXESNJNUAXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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